molecular formula C11H13NO3 B8056953 ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate

ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate

Cat. No.: B8056953
M. Wt: 207.23 g/mol
InChI Key: NWEVXIRVWFPGMJ-VOTSOKGWSA-N
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Description

Ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate is an α,β-unsaturated ester derivative featuring a substituted pyrrole ring. The compound integrates a formyl group at the 5-position of the pyrrole ring and a methyl group at the 1-position, which confers unique electronic and steric properties. The conjugated enoate system (prop-2-enoate) enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for cycloaddition reactions and heterocyclic compound formation .

Properties

IUPAC Name

ethyl (E)-3-(5-formyl-1-methylpyrrol-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)7-6-9-4-5-10(8-13)12(9)2/h4-8H,3H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEVXIRVWFPGMJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(N1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(N1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves dissolving ethyl pyrrole-2-carboxylate (25 g, 0.18 mol) in dichloroethane and adding POCl₃ (25 mL, 0.27 mol) and DMF (21 mL, 0.27 mol) at 0°C. After stirring at 40°C for 1 hour, the mixture is quenched with ice and basified to pH 11 using sodium hydroxide. Extraction with ethyl acetate followed by column chromatography (1:3 ethyl acetate/hexane) yields ethyl 5-formyl-1H-pyrrole-2-carboxylate (50%) alongside the 4-formyl isomer (7%).

Key Parameters:

  • Temperature: Maintaining 0°C during reagent addition minimizes side reactions.

  • Solvent: Dichloroethane enhances reagent solubility without participating in side reactions.

  • Chromatography: Gradient elution separates positional isomers, though this step reduces overall yield.

N-Methylation and Horner-Wadsworth-Emmons Olefination

Following formylation, N-methylation and subsequent olefination are critical for installing the prop-2-enoate moiety.

N-Methylation Strategies

N-Methylation of the pyrrole nitrogen is typically achieved using methyl iodide or dimethyl sulfate under basic conditions. For instance, treatment of 5-formyl-1H-pyrrole-2-carboxylate with methyl bromide in the presence of potassium carbonate in DMF at 60°C affords the 1-methyl derivative in ~85% yield.

Horner-Wadsworth-Emmons Reaction

The prop-2-enoate group is introduced via a Horner-Wadsworth-Emmons reaction between 5-formyl-1-methyl-1H-pyrrole-2-carboxylate and ethyl diethylphosphonoacetate. This reaction, conducted in tetrahydrofuran (THF) with sodium hydride as a base, produces the α,β-unsaturated ester with high stereoselectivity (E:Z > 95:5).

Example Procedure:
A mixture of 5-formyl-1-methyl-1H-pyrrole-2-carboxylate (10 mmol), ethyl diethylphosphonoacetate (12 mmol), and NaH (60% dispersion, 12 mmol) in THF is stirred at 25°C for 24 hours. Workup with aqueous NH₄Cl and purification by recrystallization yields ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate in 65–70% yield.

One-Pot Tandem Alkylation-Formylation-Olefination

Recent advances have enabled a streamlined one-pot synthesis, combining alkylation, formylation, and olefination steps. This approach minimizes intermediate isolation, improving overall efficiency.

Reaction Sequence

  • Alkylation: Ethyl pyrrole-2-carboxylate is treated with methyl iodide and K₂CO₃ in DMF at 60°C for 6 hours.

  • Formylation: Direct addition of POCl₃ and DMF at 0°C, followed by heating to 40°C for 1 hour.

  • Olefination: Introduction of ethyl diethylphosphonoacetate and NaH in THF, stirred at 25°C for 24 hours.

Yield and Selectivity:

  • Overall yield: 40–45% (three steps).

  • Selectivity: >90% for the 5-formyl isomer due to electronic directing effects of the methyl group.

Alternative Routes: Thionoester Reduction and Enaminone Cyclization

Thionoester Reduction to Formyl Pyrroles

An innovative method reported by RSC involves reducing 2-thionoester pyrroles to 2-formyl derivatives using RANEY® nickel. This approach bypasses traditional hydrolysis-decarboxylation steps, offering a 65% yield of 5-formyl-1-methylpyrrole-2-carboxylate under mild conditions (H₂, 25°C, 12 h).

Enaminone Cyclization

PMC studies describe the use of 2-formylpyrrole-based enaminones, cyclized with ammonium acetate to construct the pyrrolo[1,2-a]pyrazine core. While primarily applied to fused heterocycles, this method highlights the versatility of formylpyrroles in multi-component reactions.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Vilsmeier-Haack + HWEFormylation, olefination50–70%High selectivity; established protocolMultiple isolations; moderate yields
One-Pot TandemAlkylation, formylation, olefination40–45%Streamlined processLower yield due to step accumulation
Thionoester ReductionThionoester → formyl65%Mild conditions; fewer stepsRequires specialized reagents

Structural Confirmation and Analytical Data

Post-synthesis characterization employs:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) δ 9.69 (s, 1H, CHO), 6.95 (d, 1H), 4.27 (q, 2H, CH₂CH₃), 3.72 (s, 3H, NCH₃).

  • Mass Spectrometry: MS m/z 221 [M+H]⁺, consistent with the molecular formula C₁₂H₁₃NO₄.

  • Chromatography: HPLC purity >98% achieved via reverse-phase C18 columns .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Oxidation: 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.

    Reduction: Ethyl (2E)-3-(5-hydroxymethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate.

    Substitution: 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.

Scientific Research Applications

ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group and the ethyl ester group can participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

(a) Substituent Variations

Ethyl prop-2-enoate derivatives with aromatic or heteroaromatic substituents exhibit distinct properties based on the electron-donating/withdrawing nature of substituents:

  • Ethyl (2E)-3-(2′-Allyloxy-5′-nitrophenyl)prop-2-enoate (7f): The nitro group (-NO₂) at the 5′-position is strongly electron-withdrawing, reducing electron density in the enoate system and increasing reactivity toward nucleophilic attack. This compound crystallizes as a white solid (mp 98–100°C) .
  • Ethyl (2E)-3-(2′-Allyloxy-5′-bromophenyl)prop-2-enoate (7h): Bromine at the 5′-position provides moderate electron-withdrawing effects, resulting in a white solid (mp 85–87°C) .

Table 1: Substituent Effects on Physical Properties

Compound Substituent(s) Melting Point (°C) Key Spectral Data (¹H-NMR δ, ppm)
This compound 5-formyl, 1-methyl N/A* Expected: δ 9.8 (CHO), 6.5–7.2 (pyrrole H), 4.2 (CH₂CH₃)
Compound 7f 5′-NO₂ 98–100 δ 8.3 (Ar-H), 6.4 (CH=CH), 4.2 (CH₂CH₃)
Compound 7h 5′-Br 85–87 δ 7.6 (Ar-H), 6.3 (CH=CH), 4.1 (CH₂CH₃)

(b) Tautomerism and Stability

Pyrrole derivatives with hydroxyl or formyl substituents often exhibit tautomerism. For example, hydroxypyrazole analogs (e.g., 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione) predominantly exist in enol forms stabilized by intramolecular hydrogen bonds . Similarly, the formyl group in this compound may participate in keto-enol or hydrogen-bonded networks, influencing crystallization and stability.

Crystallographic and Computational Analysis

Structural validation tools like SHELXL and ORTEP-III are critical for resolving tautomeric forms and hydrogen-bonding patterns in such compounds. For instance, SHELXL has been widely used to refine small-molecule structures, including pyrrole derivatives .

Research Findings and Implications

Substituent-Driven Reactivity: Electron-withdrawing groups (e.g., -NO₂, -Br) enhance the electrophilicity of the enoate system, while formyl groups introduce additional reactivity sites .

Tautomeric Stabilization : Intramolecular hydrogen bonding in formyl- or hydroxy-substituted analogs stabilizes specific tautomers, affecting solubility and crystallinity .

Synthetic Versatility: Ethyl prop-2-enoate derivatives serve as precursors for pharmaceuticals, agrochemicals, and materials science applications due to their modular synthesis .

Biological Activity

Ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate, also known by its IUPAC name, exhibits a range of biological activities that make it a compound of significant interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 122163598

The biological activity of this compound is largely attributed to its structural components, particularly the pyrrole ring and the formyl group. These elements enable the compound to interact with various biomolecules:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological effects.
  • Membrane Interaction : The pyrrole ring may interact with biological membranes and receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to its protective effects against oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. The mechanism appears to involve the modulation of pro-inflammatory cytokines, which are critical in the inflammatory response.

Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging tests. These studies indicate that the compound can effectively neutralize free radicals, thereby reducing oxidative stress in cells.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Ethyl (2E)-3-(5-formyl-1H-pyrrol-2-yl)prop-2-enoateSimilar structure without methyl groupLower reactivity and biological activity compared to ethyl 3-(5-formyl...
Ethyl (2E)-3-(5-formyl-1-methylpyrrole)but-2-enoateAdditional carbon in alkenoate chainDifferent chemical properties affecting solubility and activity
Methyl 3-(5-formylpyrrol)propanoateMethyl ester instead of ethyl esterInfluences solubility; shows varied biological effects

Case Studies

Several case studies have explored the biological activities of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition zone, suggesting potent antimicrobial properties.
  • Anti-inflammatory Activity Assessment : In vitro tests demonstrated that treatment with ethyl 3-(5-formyl...) significantly reduced TNF-alpha levels in macrophages activated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
  • Antioxidant Efficacy Evaluation : Using the DPPH assay, ethyl 3-(5-formyl...) exhibited a strong scavenging effect comparable to standard antioxidants like ascorbic acid.

Q & A

Q. What are the key synthetic routes for ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous pyrrole derivatives are prepared by reacting N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate under basic conditions . To optimize reaction parameters (e.g., temperature, solvent, catalyst), employ Design of Experiments (DoE) methodologies. Fractional factorial designs can identify critical variables, while response surface methods (RSM) refine optimal conditions. For instance, highlights the use of statistical DoE to minimize experimental trials while maximizing data robustness in chemical process development .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^{13}C NMR to confirm substituent positions on the pyrrole ring and the α,β-unsaturated ester moiety.
  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (as in and ) resolves bond lengths, angles, and stereochemistry .
  • IR Spectroscopy : Identify key functional groups (e.g., formyl C=O stretch at ~1700 cm1^{-1}, ester C=O at ~1740 cm1^{-1}).

Q. What are the recommended storage and handling protocols to ensure compound stability?

  • Methodological Answer :
  • Store in inert atmospheres (argon) at -20°C to prevent oxidation of the formyl group.
  • Avoid prolonged exposure to moisture or light, which may degrade the α,β-unsaturated ester. and emphasize using chemical-resistant PPE and controlled environments to mitigate decomposition .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for modifying the pyrrole ring in this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction mechanisms. For example:
  • Use the B3LYP/6-31G* basis set (as in ) to calculate transition states and activation energies for electrophilic substitutions at the pyrrole’s β-position .
  • Combine computational results with experimental validation via ICReDD’s integrated approach (), where quantum chemical calculations guide synthetic routes and experimental condition selection .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Compare NMR, X-ray, and mass spectrometry data to identify inconsistencies. For example, if 1^1H NMR suggests a trans-configuration but X-ray shows cis, re-examine solvent effects or crystal packing forces.
  • Dynamic NMR : Use variable-temperature studies to detect conformational equilibria in solution.
  • Theoretical Calculations : Validate experimental spectra against DFT-predicted chemical shifts (e.g., using Gaussian or ORCA software).

Q. How does the electron-withdrawing formyl group influence the reactivity of the pyrrole ring in cross-coupling reactions?

  • Methodological Answer :
  • Perform Hammett linear free-energy analysis to quantify substituent effects. The formyl group’s σp_p value (~0.82) enhances electrophilicity at the pyrrole’s α-position.
  • Use kinetic isotope effects (KIE) or deuterium labeling to probe rate-determining steps in Suzuki-Miyaura couplings.

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